molecular formula C19H16Cl2N4O3S B11597385 N-(3,4-Dichlorophenyl)-2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-YL]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

N-(3,4-Dichlorophenyl)-2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-YL]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No.: B11597385
M. Wt: 451.3 g/mol
InChI Key: WPQDNEZMTXIIJO-LSHDLFTRSA-N
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Description

  • This compound is a mouthful, but let’s break it down. It belongs to the class of thiazine derivatives .
  • The structure consists of a thiazine ring (a six-membered heterocyclic ring containing sulfur and nitrogen) fused with a carboxamide group .
  • The substituents include a dichlorophenyl group and a methoxyphenylmethylidene hydrazine moiety.
  • Overall, it’s a complex molecule with potential biological activity.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the between a and an .

      Reaction Conditions: These reactions typically occur under using suitable solvents (e.g., DMF, DMSO).

      Industrial Production: While I don’t have specific industrial methods, research labs often produce it on a smaller scale for scientific investigations.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified functional groups, affecting their biological properties.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stability, and potential as a building block for other compounds.

      Biology: Investigating its effects on cellular processes, such as enzyme inhibition or receptor binding.

      Medicine: It might serve as a lead compound for drug development, targeting specific diseases.

      Industry: Perhaps in agrochemicals or materials science.

  • Mechanism of Action

    • Unfortunately, detailed information on its mechanism of action is scarce. it likely interacts with specific enzymes , receptors , or cellular pathways due to its structural features.
  • Comparison with Similar Compounds

      Similar Compounds: Other thiazine derivatives, such as (used in diabetes treatment) or (used in textiles).

      Uniqueness: Its specific combination of substituents and the hydrazine moiety sets it apart.

    Properties

    Molecular Formula

    C19H16Cl2N4O3S

    Molecular Weight

    451.3 g/mol

    IUPAC Name

    (2Z)-N-(3,4-dichlorophenyl)-2-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazinane-6-carboxamide

    InChI

    InChI=1S/C19H16Cl2N4O3S/c1-28-13-5-2-11(3-6-13)10-22-25-19-24-17(26)9-16(29-19)18(27)23-12-4-7-14(20)15(21)8-12/h2-8,10,16H,9H2,1H3,(H,23,27)(H,24,25,26)/b22-10+

    InChI Key

    WPQDNEZMTXIIJO-LSHDLFTRSA-N

    Isomeric SMILES

    COC1=CC=C(C=C1)/C=N/N=C\2/NC(=O)CC(S2)C(=O)NC3=CC(=C(C=C3)Cl)Cl

    Canonical SMILES

    COC1=CC=C(C=C1)C=NN=C2NC(=O)CC(S2)C(=O)NC3=CC(=C(C=C3)Cl)Cl

    Origin of Product

    United States

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